Jatrophane 2

Vue d'ensemble

Description

Jatrophane 2 is a natural product found in Euphorbia peplus with data available.

Applications De Recherche Scientifique

Microtubule-Interacting and Antiproliferative Activities : Jatrophane polyesters from Euphorbia semiperfoliata have shown microtubule-interacting activity, stimulating tubulin assembly and inducing microtubule rearrangement in cancer cells. These compounds inhibited the growth of human cancer cell lines and influenced the expression of key proteins like p53 and Raf-1/Bcl-2 (Miglietta et al., 2002).

Hypoglycemic Effects in Diabetes Management : Extracts from Jatropha gossypifolia, containing jatrophane compounds, have been shown to enhance glucose uptake in cultured myotubes and adipocytes, indicating potential applications in managing type 2 diabetes mellitus (Granados et al., 2015).

Inhibition of P-Glycoprotein Transport in Cancer Cells : Jatrophane-type compounds isolated from Euphorbia dendroides demonstrated potent activity against multi-drug resistant cancer cell lines by inhibiting P-glycoprotein transport, which is crucial for reversing drug resistance in cancer treatment (Aljančić et al., 2011).

Broad Spectrum of Biological Activities : Jatrophane and rearranged jatrophane-type diterpenes have shown a broad spectrum of therapeutically relevant biological activities including anti-inflammatory, antiviral, anticancer, and multidrug resistance-reversing activities (Fattahian et al., 2020).

Potential for Medicinal Uses in Traditional Medicine : Jatropha curcas, containing jatrophane compounds, has been used for treating a wide range of ailments related to skin, cancer, digestive, respiratory, and infectious diseases, indicating its potential medicinal value (Abdelgadir & Staden, 2013).

Modulation of Multidrug Resistance : Jatrophane diterpenoids have been identified as potent modulators of P-glycoprotein-dependent multidrug resistance, with significant chemoreversal ability and less cytotoxicity than some current drugs (Zhu et al., 2016).

Mécanisme D'action

Target of Action

Jatrophane 2, like other jatrophane-type diterpenes, primarily targets P-glycoprotein (P-gp) . P-gp is a protein that pumps foreign substances out of cells and plays a crucial role in multidrug resistance in cancer treatment .

Mode of Action

This compound interacts with P-gp and inhibits its function . This inhibition prevents the efflux of therapeutic drugs from cancer cells, thereby enhancing the effectiveness of chemotherapy

Biochemical Pathways

This compound affects the biochemical pathway involving P-gp. By inhibiting P-gp, this compound disrupts the normal efflux of drugs and other xenobiotics from the cells . This disruption can enhance the intracellular concentration of therapeutic drugs, particularly in cancer cells that overexpress P-gp .

Pharmacokinetics

As a p-gp inhibitor, this compound likely affects the pharmacokinetics of other drugs by increasing their cellular uptake and bioavailability .

Result of Action

The primary molecular effect of this compound is the inhibition of P-gp, leading to increased intracellular concentrations of certain drugs . On a cellular level, this can enhance the efficacy of chemotherapy in cancer cells that overexpress P-gp .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, the pH of the environment, and the specific type of cells (such as cancer cells overexpressing P-gp) can all impact the action of this compound . .

Orientations Futures

Jatrophane and rearranged jatrophane-type diterpenes are of considerable interest in the context of natural product drug discovery programs . They possess diverse complex skeletons and a broad spectrum of therapeutically relevant biological activities. The discovery of jatrophane and modified jatrophane diterpenes has opened new frontiers for research studies on this genus .

Analyse Biochimique

Biochemical Properties

Jatrophane 2, like other jatrophanes, has been found to interact with a variety of biomolecules. It is known to be a powerful inhibitor of P-glycoprotein , a protein that pumps foreign substances out of cells. This interaction could potentially influence the efficacy of certain drugs, particularly those used in chemotherapy.

Cellular Effects

This compound has a broad spectrum of therapeutically relevant biological activities. It has been found to have anti-inflammatory, anti-chikungunya virus, anti-HIV, cytotoxic, and multidrug resistance-reversing activities, as well as curative effects on thrombotic diseases . These effects suggest that this compound can influence cell function in a variety of ways, including impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, as a powerful inhibitor of P-glycoprotein, this compound can prevent the efflux of certain drugs from cells, thereby increasing their intracellular concentrations and potentiating their effects .

Propriétés

IUPAC Name |

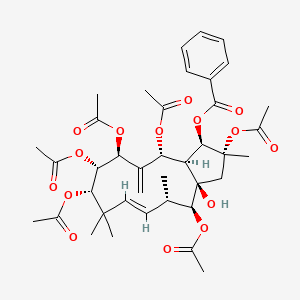

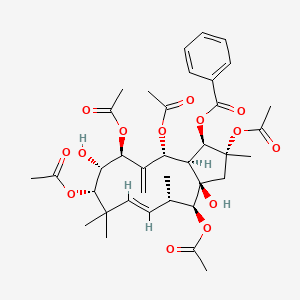

[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H50O15/c1-20-17-18-37(9,10)35(52-26(7)44)32(50-24(5)42)31(49-23(4)41)21(2)30(48-22(3)40)29-34(53-36(46)28-15-13-12-14-16-28)38(11,54-27(8)45)19-39(29,47)33(20)51-25(6)43/h12-18,20,29-35,47H,2,19H2,1,3-11H3/b18-17+/t20-,29-,30-,31-,32+,33-,34+,35+,38+,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHKCKIAGSAXCR-DXFPZIRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H50O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

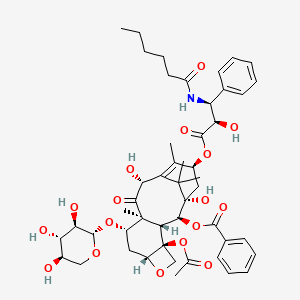

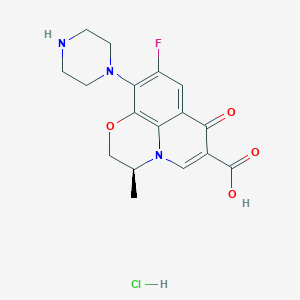

Feasible Synthetic Routes

Q1: The study mentions that Jatrophane 2 exhibited minimal antitumor activity compared to Jatrophane 1. Does this mean this compound is completely inactive?

A1: The study states that this compound was "almost completely inactive in the suppression of cancer cell growth in a given range of concentrations" []. This suggests that while minimal activity was observed, further investigation across a broader concentration range might be needed to definitively conclude its complete inactivity. It is possible that this compound might exhibit activity at higher concentrations or under specific conditions not tested in this study. Additionally, exploring potential synergistic effects with other compounds could be of interest.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,4S,9S,10S,13R,14S)-5,5,9,14-Tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol](/img/structure/B1151649.png)

![(3S,4S,5S,6S)-6-(11-carbamoylbenzo[b][1]benzazepin-5-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1151652.png)

![(8R,10R,13S)-13-methyl-6-methylidene-10-(trideuteriomethyl)-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B1151653.png)

![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1151660.png)

![(1R,4S,9R,10R,13R)-5,5,9-Trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol](/img/structure/B1151662.png)